molecular formula C26H22N4O3 B12824882 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one

11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one

Cat. No.: B12824882
M. Wt: 438.5 g/mol
InChI Key: LKPFGRWKSREORW-UHFFFAOYSA-N
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Description

11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining indole, diazepine, and quinazoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one involves multiple steps, typically starting with the preparation of the indole and quinazoline precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the diazepine ring. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors .

Chemical Reactions Analysis

Types of Reactions

11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the indole or quinazoline rings .

Scientific Research Applications

11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

Compared to these similar compounds, 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one features a unique combination of indole, diazepine, and quinazoline moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

11-(1H-indol-3-yl)-8,9-dimethoxy-11,12-dihydro-6H-quinazolino[3,2-c][2,3]benzodiazepin-14-one

InChI

InChI=1S/C26H22N4O3/c1-32-22-11-15-12-24-28-21-10-6-4-8-17(21)26(31)30(24)29-25(18(15)13-23(22)33-2)19-14-27-20-9-5-3-7-16(19)20/h3-11,13-14,25,27,29H,12H2,1-2H3

InChI Key

LKPFGRWKSREORW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NN3C(=NC4=CC=CC=C4C3=O)CC2=C1)C5=CNC6=CC=CC=C65)OC

Origin of Product

United States

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